molecular formula C15H10N2O B13932561 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- CAS No. 50892-81-4

9H-Pyrido(3,4-b)indole, 1-(2-furyl)-

Cat. No.: B13932561
CAS No.: 50892-81-4
M. Wt: 234.25 g/mol
InChI Key: CNWBTQXHKWLFIJ-UHFFFAOYSA-N
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Description

1-(2-Furyl)-pyrido(3,4-b)indole is a heterocyclic compound that features a fused ring system combining a pyridine ring, an indole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furyl)-pyrido(3,4-b)indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Cadogan cyclization method can be employed, where a nitrene intermediate is generated and subsequently cyclized to form the desired compound . Another method involves the electrophilic cyclization of 2-(2-furyl)aryl isothiocyanates under the influence of aluminum chloride .

Industrial Production Methods

Industrial production of 1-(2-Furyl)-pyrido(3,4-b)indole typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furyl)-pyrido(3,4-b)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Furyl)-pyrido(3,4-b)indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Furyl)-pyrido(3,4-b)indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Furyl)-pyrido(3,4-b)indole is unique due to its specific combination of a pyridine, indole, and furan ring system, which imparts distinct chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for various research and industrial purposes.

Properties

CAS No.

50892-81-4

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

1-(furan-2-yl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C15H10N2O/c1-2-5-12-10(4-1)11-7-8-16-15(14(11)17-12)13-6-3-9-18-13/h1-9,17H

InChI Key

CNWBTQXHKWLFIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CO4

Origin of Product

United States

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